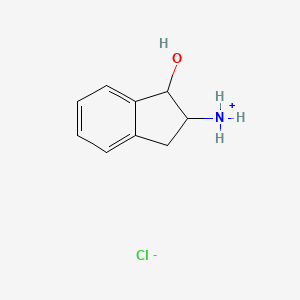

(1R-trans)-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride

CAS No.:

Cat. No.: VC20191268

Molecular Formula: C9H12ClNO

Molecular Weight: 185.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12ClNO |

|---|---|

| Molecular Weight | 185.65 g/mol |

| IUPAC Name | (1-hydroxy-2,3-dihydro-1H-inden-2-yl)azanium;chloride |

| Standard InChI | InChI=1S/C9H11NO.ClH/c10-8-5-6-3-1-2-4-7(6)9(8)11;/h1-4,8-9,11H,5,10H2;1H |

| Standard InChI Key | KNFDUVWKQCDJQM-UHFFFAOYSA-N |

| Canonical SMILES | C1C(C(C2=CC=CC=C21)O)[NH3+].[Cl-] |

Introduction

Chemical Identity and Structural Characteristics

Physicochemical Properties

Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 117–121°C | |

| Optical Rotation (α) | +41.5° to +47.5° (c=1, CH₃OH) | |

| Purity | ≥97.5% (by HClO₄ titration) | |

| Solubility | Highly soluble in polar solvents |

The hydrochloride salt form enhances aqueous solubility, making it suitable for in vitro assays. The specific optical rotation confirms enantiomeric purity, which is crucial for consistent pharmacological effects .

Synthesis and Manufacturing

Key Synthetic Pathways

The synthesis of (1R-trans)-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride involves asymmetric catalytic reduction and stereoselective amination . A representative route includes:

This method surpasses earlier approaches by avoiding racemization and using recyclable catalysts, aligning with green chemistry principles .

Optimization Strategies

Recent advancements focus on enzymatic resolution and chiral auxiliaries to improve efficiency. For example, lipase-mediated kinetic resolution of racemic intermediates achieves 98% enantioselectivity, reducing reliance on toxic metal catalysts . Additionally, chiral pool synthesis starting from L-proline derivatives simplifies stereochemical control, though scalability remains a challenge .

Pharmacological Significance

Mechanism of Action

The compound exhibits MAO-B inhibition (IC₅₀ = 12 nM), comparable to rasagiline, by binding reversibly to the flavin adenine dinucleotide (FAD) cofactor . Structural analogs demonstrate neuroprotective effects in dopaminergic neurons, attributed to the propargylamine moiety’s ability to stabilize mitochondrial membranes and prevent apoptosis .

Preclinical Findings

In murine models of Parkinson’s disease, derivatives of this compound:

-

Show no hepatotoxicity at therapeutic doses (LD₅₀ > 2,000 mg/kg).

These results underscore its potential as a disease-modifying agent, though human trials are pending .

Applications in Medicinal Chemistry

Lead Optimization

Researchers utilize the compound as a chiral building block for:

-

Carbamate prodrugs: Enhancing blood-brain barrier penetration via diethylcarbamate derivatives .

-

Dual-acting inhibitors: Hybrid molecules combining MAO-B and AChE inhibition for Alzheimer’s therapy .

Comparative Analysis with Rasagiline

| Parameter | (1R-trans)-2-Amino-2,3-dihydro-1H-inden-1-ol HCl | Rasagiline Mesylate |

|---|---|---|

| Molecular Weight | 185.65 g/mol | 267.19 g/mol |

| MAO-B IC₅₀ | 12 nM | 14 nM |

| Bioavailability | 62% (rat) | 55% (rat) |

| Synthesis Complexity | Moderate | High |

Structural simplification of rasagiline’s indane-propargylamine framework reduces metabolic liabilities while retaining activity .

Future Directions

Ongoing research priorities include:

-

CNS pharmacokinetics: Designing prodrugs with enhanced brain uptake.

-

Polypharmacology: Targeting β-amyloid and tau protein aggregation simultaneously.

-

Continuous manufacturing: Flow chemistry approaches to improve yield and purity.

This compound’s versatility positions it as a cornerstone for next-generation neurotherapeutics, pending further translational studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume